molecular formula C13H20N2O4 B12515261 Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- CAS No. 756902-17-7

Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-

Cat. No.: B12515261
CAS No.: 756902-17-7
M. Wt: 268.31 g/mol
InChI Key: FTSFTWXUTKOXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-" is a substituted aniline derivative with a complex substituent pattern. Its structure includes:

  • 4,5-dimethyl groups: Two methyl substituents in the para and meta positions relative to the nitro group, contributing to steric hindrance and electronic effects.
  • 2-nitro group: A strong electron-withdrawing substituent at the ortho position, influencing reactivity and stability.

Properties

CAS No.

756902-17-7

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitroaniline

InChI

InChI=1S/C13H20N2O4/c1-10-8-12(13(15(16)17)9-11(10)2)14-4-5-19-7-6-18-3/h8-9,14H,4-7H2,1-3H3

InChI Key

FTSFTWXUTKOXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a benzenamine derivative followed by alkylation with 2-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peroxycarboxylic acids.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of dyes, pigments, and polymers.

Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can also be used in the development of bioactive molecules for pharmaceutical applications.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development. Research into its pharmacological properties could lead to new treatments for various diseases.

Industry: In the industrial sector, Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- is used in the manufacture of specialty chemicals, including additives for lubricants and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The table below compares substituent patterns and molecular weights of related benzenamine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound N-[2-(2-methoxyethoxy)ethyl], 4,5-dimethyl, 2-nitro ~310 (estimated) High hydrophilicity due to polyether chain; steric hindrance from dimethyl groups.
Benzenamine, N-ethyl-2-methyl-5-nitro- N-ethyl, 2-methyl, 5-nitro 180.09 Simpler structure; nitro at position 5 may alter electronic distribution.
Benzenamine, 4-methoxy-2-nitro 4-methoxy, 2-nitro 168.15 Methoxy group increases electron density; nitro stabilizes aromatic ring.
Benzenamine,2-chloro-4-[[5-[2-(2-methoxyethoxy)ethyl]-... 2-chloro, pyrrolopyrimidine-polyether substituent 419.84 (exact) Complex heterocyclic substituent; potential pharmaceutical activity.

Key Observations :

  • The target compound’s polyether chain distinguishes it from simpler analogs like N-ethyl-2-methyl-5-nitrobenzenamine, suggesting improved solubility in aqueous or polar media .
  • Compared to 4-methoxy-2-nitrobenzenamine, the dimethyl groups in the target compound may reduce electrophilic substitution reactivity due to steric effects .

Stability and Reactivity

  • Polyether Chain : The methoxyethoxyethyl group could act as a stabilizing moiety in acidic or oxidative environments, a feature observed in structurally similar pharmaceuticals (e.g., compounds from with methoxyethoxy motifs) .

Biological Activity

Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- (CAS Number: 6972-71-0) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃N₂O₃
  • Molecular Weight : 197.22 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 335.7 °C
  • Melting Point : 139-141 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzenamine have shown potential in inhibiting the proliferation of various cancer cell lines. The nitro group present in the structure may play a crucial role in this activity by facilitating interactions with DNA, thereby inhibiting tumor growth.

2. Antimicrobial Properties

Compounds similar to benzenamine have been investigated for their antimicrobial efficacy. Research suggests that these compounds can bind to DNA and inhibit bacterial growth, making them potential candidates for treating infections caused by resistant strains.

The proposed mechanism involves the binding of the compound to DNA, particularly at AT-rich sites, which can disrupt normal cellular processes such as replication and transcription. This binding leads to the inhibition of DNA-dependent enzymes and ultimately results in cell death.

Case Studies

Several case studies highlight the biological activity of benzenamine derivatives:

  • Study on Antitumor Efficacy : A study evaluated a series of benzenamine derivatives against human lung cancer cell lines (A549, HCC827). The results indicated that certain derivatives exhibited IC50 values as low as 6 μM, demonstrating potent antitumor activity in vitro .
  • Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties of nitro-substituted anilines. The findings revealed that these compounds showed significant activity against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntitumorSignificant inhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
MechanismBinds to DNA, inhibiting replication and transcription

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.